Hexyl dihydrogen phosphate

Microemulsion formulation Pharmaceutical pre-formulation Lecithin-based delivery systems

Hexyl dihydrogen phosphate (CAS 3900-04-7), also referred to as monohexyl phosphate or phosphoric acid monohexyl ester, is a C6 monoalkyl phosphate ester with a molecular weight of 182.15 g/mol, a predicted pKa of 1.97 ± 0.10, and a predicted density of 1.189 ± 0.06 g/cm³. As a member of the monoalkyl phosphate surfactant family, it carries two dissociable protons on the phosphate head group, conferring pH-dependent chelating and surface-active behaviour.

Molecular Formula C6H15O4P
Molecular Weight 182.15 g/mol
CAS No. 3900-04-7
Cat. No. B3052162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl dihydrogen phosphate
CAS3900-04-7
Molecular FormulaC6H15O4P
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESCCCCCCOP(=O)(O)O
InChIInChI=1S/C6H15O4P/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3,(H2,7,8,9)
InChIKeyPHNWGDTYCJFUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Dihydrogen Phosphate (CAS 3900-04-7): Short-Chain Monoalkyl Phosphate for Precision Formulation and Separation Science


Hexyl dihydrogen phosphate (CAS 3900-04-7), also referred to as monohexyl phosphate or phosphoric acid monohexyl ester, is a C6 monoalkyl phosphate ester with a molecular weight of 182.15 g/mol, a predicted pKa of 1.97 ± 0.10, and a predicted density of 1.189 ± 0.06 g/cm³ . As a member of the monoalkyl phosphate surfactant family, it carries two dissociable protons on the phosphate head group, conferring pH-dependent chelating and surface-active behaviour [1]. Its intermediate alkyl chain length positions it between shorter-chain analogs (e.g., butyl phosphate) that offer minimal surface activity and longer-chain variants (e.g., octyl or decyl phosphate) that exhibit higher hemolytic potential and more complex phase behaviour—differences that directly impact procurement decisions in extraction, microemulsion, and personal-care formulation workflows.

Why Generic Alkyl Phosphate Substitution Fails: Hexyl Dihydrogen Phosphate Procurement Considerations


Monoalkyl phosphates are not commodity-interchangeable surfactants. Chain length, monoester/diester ratio, and counter-ion identity each independently govern critical performance parameters—critical micelle concentration (CMC), microemulsion phase topology, hemolytic potential, and metal-ion extraction selectivity [1][2]. Commercial alkyl phosphate products are frequently mixtures of mono- and diesters with monoester content as low as 35–65 wt%, and diester-rich compositions display markedly different surfactant and detergent properties [1][3]. A procurement decision that treats hexyl dihydrogen phosphate as generically equivalent to octyl phosphate, butyl phosphate, or a mixed mono/diester phosphate will therefore introduce uncontrolled variability in phase stability, biocompatibility, and extraction efficiency. The quantitative evidence below documents exactly where hexyl dihydrogen phosphate diverges from its closest analogs on dimensions that are measurable and actionable for scientific selection.

Hexyl Dihydrogen Phosphate Differential Evidence: Quantitative Comparator Data for Scientific Procurement


Microemulsion Domain Topology: Hexyl Phosphate vs. Octyl Phosphate in Lecithin-Based Systems

In pseudo-ternary lecithin/alcohol/water/isopropyl myristate systems at 25 °C, 0.2 m hexylphosphate as the aqueous phase produced a single, continuous microemulsion region that spanned the greater portion of the phase diagram. Under identical conditions, 0.2 m octylphosphate generated two separate microemulsion regions divided by an intervening liquid-crystal phase, and the liquid-crystal region solubilized a larger amount of oil than was observed with hexylphosphate [1]. This phase-behaviour divergence is a direct consequence of alkyl chain length and dictates formulation robustness in drug-delivery and personal-care microemulsions.

Microemulsion formulation Pharmaceutical pre-formulation Lecithin-based delivery systems

Erythrocyte Membrane Compatibility: Hexyl Phosphate Hemolysis Compared with Longer-Chain Monoalkyl Phosphates

In an in vitro human erythrocyte hemolysis assay, hexylphosphate induced only 1% hemolysis at the highest concentration tested. Longer-chain monoalkylphosphates exhibited increased membrane-destructive effects with increasing alkyl chain length and surfactant hydrophobicity, although the nonyl and decyl derivatives paradoxically showed no hemolysis under the conditions employed [1]. This places hexylphosphate among the lowest-hemolysis members of the monoalkyl phosphate series for which membrane disruption is observable, a property relevant to topical formulation safety assessment.

Biocompatibility screening Surfactant toxicology Personal-care ingredient safety

Monoester Content and Selectivity: Differentiating Hexyl Dihydrogen Phosphate from Mixed Mono/Di Ester Commercial Products

The patent literature establishes that alkyl phosphate monoesters can be synthesized with monoester content exceeding 67 wt% and monoester selectivity reaching 100% when using a phosphoric acid/P₂O₅ mixed phosphorylating reagent under vacuum (0.02–0.08 MPa, 70–120 °C) [1]. This contrasts sharply with conventional P₂O₅ processes that yield monoester content of only 35–65% and with traditional phosphoric acid methods that produce 48–52 wt% monoester after hydrolysis [1]. The high monoester fraction is functionally significant because monoalkyl phosphates exhibit milder performance, lower toxicity, and reduced irritation compared with diester-rich mixtures, while diester-rich compositions provide markedly different surfactant and detergent properties [2].

Phosphate ester synthesis Surfactant purity Monoester/diester ratio

Lyotropic Phase Behaviour Scaling: Monohexyl vs. Monobutyl Phosphate–Water Binary Systems

The binary phase diagrams of sodium monobutyl phosphate/water and sodium monohexyl phosphate/water systems, mapped by ³¹P and ²H NMR and small-angle X-ray diffraction over surfactant molar fractions Xₘ = 0.1–0.4 and temperatures –20 °C to 100 °C, exhibit the same sequence of phases (isotropic, lamellar, hexagonal, gel). Critically, the two phase diagrams are superimposable by a simple translation along the concentration and temperature axes [1]. This scaling relationship means that hexyl phosphate's phase boundaries are predictably offset from butyl phosphate's but the phase topology is conserved, enabling rational substitution when a slightly higher Krafft temperature or shifted concentration window is the design objective.

Lyotropic liquid crystals Surfactant phase diagrams 31P NMR characterization

Critical Micelle Concentration Modulation: Quantitative Structure–CMC Relationship for Sodium Monohexylphosphate with Co-solvent Alcohols

The CMC of sodium monohexylphosphate is systematically modulated by the addition of linear and branched C4–C8 alcohols at their water-solubility limit. A quantitative structure–property relationship (QSPR) analysis across 16 alcohols yielded a regression coefficient r = 0.992 between the observed CMC and the hydrocarbon surface area and STERIMOL steric parameters of the alcohol [1]. This high-fidelity quantitative relationship enables predictive formulation design: the CMC of hexylphosphate-based systems can be tuned through rational co-solvent selection, a level of control not demonstrated for shorter-chain (butyl) or longer-chain (octyl/decyl) monoalkyl phosphates in equivalent systematic studies.

Critical micelle concentration QSAR/QSPR Surfactant co-solvent effects

Hexyl Dihydrogen Phosphate Application Scenarios Grounded in Quantitative Differentiation Evidence


Lecithin-Based Microemulsion Formulations Requiring a Single Isotropic Domain

When developing lecithin-based microemulsions for transdermal or oral drug delivery, hexyl dihydrogen phosphate at 0.2 m provides a single continuous microemulsion region in pseudo-ternary phase diagrams [1]. This contrasts with octylphosphate, which under identical conditions generates two separate domains bisected by a liquid-crystal region. Formulators targeting simplified phase behaviour, robust dilution stability, and avoidance of liquid-crystalline phase interference should select hexylphosphate over octylphosphate. This evidence is derived from the direct head-to-head comparison in Section 3, Evidence Item 1.

Low-Irritation Surfactant Systems for Personal-Care and Cosmetic Cleansing Products

Hexyl dihydrogen phosphate induces only 1% erythrocyte hemolysis at the highest tested concentration, placing it among the mildest monoalkyl phosphates for which membrane disruption has been quantified [1]. For leave-on or rinse-off personal-care formulations where skin irritation is a critical quality attribute, hexylphosphate offers a measurable low-hemolysis profile superior to longer-chain monoalkyl phosphates (C7–C8), whose hemolytic activity increases with chain length. This application scenario is directly supported by the hemolysis data in Section 3, Evidence Item 2.

High-Purity Monoester Procurement for Reproducible Surfactant Performance

Commercial alkyl phosphate products frequently contain 35–65% diester, which fundamentally alters CMC, detergency, and irritation properties [1][2]. Specifying hexyl dihydrogen phosphate with verified high monoester content (>67 wt%, ideally approaching 90%+) ensures the mildness and surface-activity profile characteristic of pure monoalkyl phosphates, avoiding the unpredictable performance shifts introduced by diester contamination. This requirement is grounded in the monoester/diester functional divergence documented in Section 3, Evidence Item 3.

Lyotropic Liquid-Crystal Template Synthesis with Tunable Phase Windows

For materials chemists using lyotropic hexagonal or lamellar phases as templates for mesoporous materials, hexyl phosphate offers a phase diagram that is a predictable concentration–temperature translation of the well-characterized butyl phosphate system [1]. This allows formulators to shift processing windows to higher temperatures or concentrations without altering the available phase types, a design advantage not equivalently documented for octyl or decyl monoalkyl phosphates. This scenario is derived from the phase-behaviour comparison in Section 3, Evidence Item 4.

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